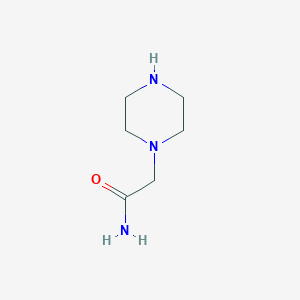
2-(哌嗪-1-基)乙酰胺
描述
2-(Piperazin-1-yl)acetamide is a compound with the molecular formula C6H13N3O and a molecular weight of 143.19 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-(Piperazin-1-yl)acetamide derivatives has been reported in several studies . For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 2-(Piperazin-1-yl)acetamide have been studied in the context of synthesizing its derivatives . For example, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and their structures were characterized by 1H NMR, 13C NMR, and elemental analysis .Physical And Chemical Properties Analysis
2-(Piperazin-1-yl)acetamide is a solid substance at room temperature . It has a molecular weight of 143.19 .科学研究应用
Here is a comprehensive analysis of the scientific research applications of 2-(Piperazin-1-yl)acetamide, focusing on unique applications across different fields:
Antifungal Activity
Compounds related to 2-(Piperazin-1-yl)acetamide have shown promising activity against fungi. For instance, certain acetamide compounds have demonstrated good antifungal properties .
Anticancer Potential
Piperazine heterocycles, which include structures similar to 2-(Piperazin-1-yl)acetamide, have indicated potent cytotoxicity against cancer cells. They have been particularly active against MCF-7 cell lines, a type of breast cancer cell line .
DNA Damage Response
Some derivatives of 2-(Piperazin-1-yl)acetamide have been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is a marker for DNA damage and an important factor in the response to chemotherapy .
Antibacterial and Anthelmintic Activity
A series of derivatives of 2-(Piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds showed significant biological activities .
Industrial Production Process
There is also a patented process for the industrial production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, which is related to 2-(Piperazin-1-yl)acetamide. This process highlights the compound’s potential for large-scale manufacturing and application .
作用机制
Target of Action
The primary target of 2-(Piperazin-1-yl)acetamide is DNA gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function . The compound also shows inhibitory activity against acetylcholinesterase (AChE) .
Mode of Action
2-(Piperazin-1-yl)acetamide interacts with its targets leading to significant changes in their function. It is taken up by microbial cells, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase . In the context of AChE inhibition, it acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria, leading to cell death . Its inhibitory activity against AChE impacts cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
The inhibition of DNA gyrase by 2-(Piperazin-1-yl)acetamide leads to the disruption of bacterial DNA replication, resulting in bacterial cell death . Its action as an AChE inhibitor could potentially alleviate symptoms of diseases characterized by reduced cholinergic neurotransmission, such as Alzheimer’s disease .
安全和危害
未来方向
The future directions for 2-(Piperazin-1-yl)acetamide research could involve the design and synthesis of its derivatives for potential therapeutic applications . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
属性
IUPAC Name |
2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRJGEMERJZKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-(Piperazin-1-yl)acetamide derivatives and their potential biological implications?
A: 2-(Piperazin-1-yl)acetamide derivatives consist of a piperazine ring linked to an acetamide group. This core structure can be further modified with various substituents, significantly influencing their biological activity. For example, in the study by [], the introduction of sulfonamide and alkylated piperazine moieties to the core 2-(Piperazin-1-yl)acetamide (T2288) structure resulted in compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.
Q2: How do structural modifications of 2-(Piperazin-1-yl)acetamide impact its binding affinity to target proteins?
A: Molecular docking studies on 2-(Piperazin-1-yl)acetamide derivatives, particularly those with modifications like sulfonamide groups as described in [], reveal crucial insights into their interactions with target proteins. The research suggests that active compounds demonstrate binding poses comparable to known standard inhibitors. This observation implies that the binding energy correlates well with the in vitro data observed for these active compounds.
Q3: Beyond pharmaceutical applications, are there any alternative uses for 2-(Piperazin-1-yl)acetamide derivatives?
A: Interestingly, research indicates potential applications of 2-(Piperazin-1-yl)acetamide derivatives beyond the pharmaceutical realm. A study highlighted in [] revealed that compound 6c, a specific derivative incorporating a sulfonamide group, exhibits favorable properties for fingerprint detection. The compound demonstrated good stickiness and clear finger rhythm without excessive dust, proving its efficacy in revealing latent fingerprints on various surfaces.
Q4: Has the synthesis of 2-(Piperazin-1-yl)acetamide been optimized for large-scale production?
A: Yes, researchers have developed a practical and scalable process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a key derivative. The optimized method, described in [], allows for efficient production starting from readily available materials like piperazine and N-chloroacetyl-2,6-xylidine. Notably, the process incorporates straightforward purification steps like filtration and extraction, minimizing waste generation and increasing overall yield.
Q5: Have any studies investigated the structure-activity relationship of 2-(Piperazin-1-yl)acetamide derivatives as potential COX-2 inhibitors?
A: Yes, research has delved into the potential of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Although specific details are limited in the abstract, the study mentioned in [] emphasizes the synthesis, pharmacological evaluation, and docking studies conducted on these analogs, suggesting their potential as targets for further investigation in the context of inflammation and pain management.
Q6: What insights do crystallographic studies offer regarding the conformation and intermolecular interactions of 2-(Piperazin-1-yl)acetamide derivatives?
A: Crystallographic analysis of N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, a specific derivative, reveals key structural details. As reported in [], the piperazine ring predominantly adopts a chair conformation. Furthermore, the study identifies weak intermolecular C—H⋯π interactions within the crystal structure, providing valuable insights into the potential packing and stability of this compound in solid form.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



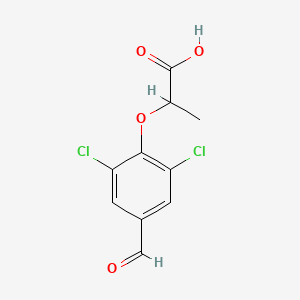
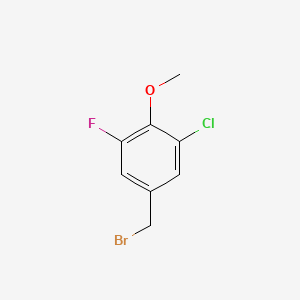
![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)

![[1-(3-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364308.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)

![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)
![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)
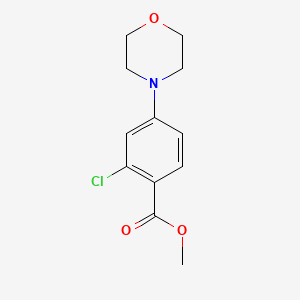
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
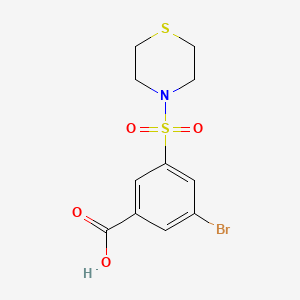
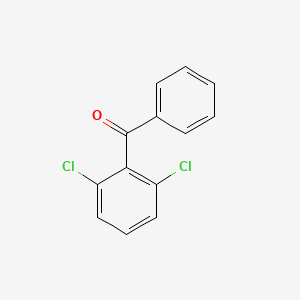
![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)